2,3-Bis(trifluoromethyl)-1,8-naphthyridine
Overview
Description
2,3-Bis(trifluoromethyl)-1,8-naphthyridine is a compound characterized by the presence of two trifluoromethyl groups attached to a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(trifluoromethyl)-1,8-naphthyridine typically involves the introduction of trifluoromethyl groups into a naphthyridine framework. One common method includes the reaction of a naphthyridine precursor with trifluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted naphthyridines .
Scientific Research Applications
2,3-Bis(trifluoromethyl)-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the development of fluorinated probes and imaging agents.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 2,3-Bis(trifluoromethyl)-1,8-naphthyridine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
- 2,3-Bis(trifluoromethyl)pyridine
- 2,3-Bis(trifluoromethyl)quinoline
- 2,3-Bis(trifluoromethyl)benzene
Comparison: Compared to these similar compounds, 2,3-Bis(trifluoromethyl)-1,8-naphthyridine is unique due to its naphthyridine core, which provides distinct electronic and steric properties. This uniqueness can result in different reactivity and interaction profiles, making it a valuable compound for specific applications where other trifluoromethylated compounds may not be as effective .
Properties
IUPAC Name |
2,3-bis(trifluoromethyl)-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2/c11-9(12,13)6-4-5-2-1-3-17-8(5)18-7(6)10(14,15)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHLMXOENZGXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268417 | |
Record name | 2,3-Bis(trifluoromethyl)-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-87-1 | |
Record name | 2,3-Bis(trifluoromethyl)-1,8-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Bis(trifluoromethyl)-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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